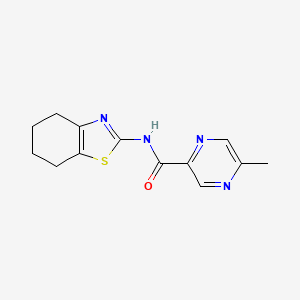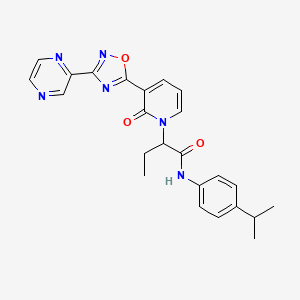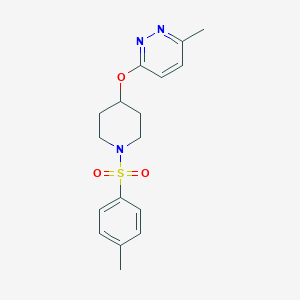
3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Water Oxidation Catalysts
Research on Ru complexes for water oxidation highlighted the synthesis of dinuclear complexes using bridging ligands related to pyridazine derivatives. These complexes have been characterized by various techniques, including 1H NMR and X-ray, and showed significant activity in oxygen evolution reactions, with turnover numbers indicating their efficiency as water oxidation catalysts (R. Zong & R. Thummel, 2005).
Synthesis of Fused Azines
Another study focused on the synthesis of a new class of pyridazin-3-one derivatives, demonstrating a general route involving the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This research led to the formation of azolo[1,5-a]pyrimidine derivatives and highlighted the utility of pyridazine derivatives in the synthesis of novel fused azines with potential pharmaceutical applications (H. M. Ibrahim & H. Behbehani, 2014).
Anticancer Agents
Further research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally related to pyridazine derivatives, identified these compounds as potential anticancer agents. The study developed synthesis routes for congeners of these compounds, indicating their roles as mitotic inhibitors with significant antitumor activity, showcasing the broader utility of pyridazine derivatives in medicinal chemistry (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).
Herbicidal Activities
In the agricultural sector, research on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share structural motifs with 3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine, uncovered their potential as herbicides. The study synthesized novel pyridazine derivatives and evaluated their herbicidal activities, showing some compounds exhibited significant bleaching and herbicidal activities against dicotyledonous plants, comparable to commercial herbicides (Han Xu et al., 2008).
Metal Complexes and Ligand Reactivity
The synthesis and characterization of metal complexes involving pyridazine derivatives as ligands have also been a focal point of research. These studies explore the coordination chemistry of pyridazine derivatives with metals such as platinum and rhenium, revealing their potential in catalysis and material science due to their ability to form stable complexes with diverse metal ions. The reactivity of these complexes under various conditions has been studied, providing insights into their potential applications in the synthesis of novel materials (E. Abel et al., 1994).
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, a category to which this compound belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It is known that some 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of activity .
Result of Action
Pyridazinone derivatives are known to exhibit a wide range of pharmacological activities .
Properties
IUPAC Name |
3-methyl-6-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-3-6-16(7-4-13)24(21,22)20-11-9-15(10-12-20)23-17-8-5-14(2)18-19-17/h3-8,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMCKZARNSNRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
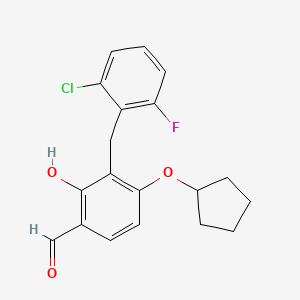

![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)
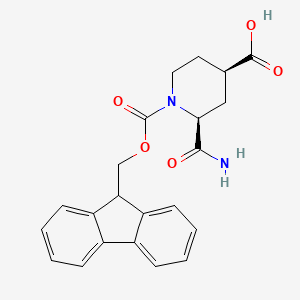


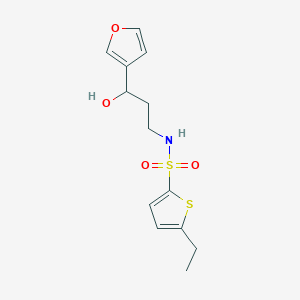
![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)
